N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,5-dichlorobenzamide
Description
Key structural elements include:
- 5-Benzyl substitution: Enhances hydrophobic interactions with kinase ATP-binding pockets.
- Ethyl linker: Connects the pyrazolopyrimidinone core to the dichlorobenzamide moiety, providing conformational flexibility.
- 2,5-Dichlorobenzamide group: Imparts electron-withdrawing effects and influences solubility and target affinity.
The compound’s molecular weight is approximately 460 g/mol (estimated via fragment analysis), positioning it within the typical range for kinase inhibitors. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, akin to methodologies described for structurally related pyrazolopyrimidinones .
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2/c22-15-6-7-18(23)16(10-15)20(29)24-8-9-28-19-17(11-26-28)21(30)27(13-25-19)12-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHSGZEZUJMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,5-dichlorobenzamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acyl bromides, propargylamines, and various catalysts such as Cs2CO3/DMSO .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,5-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidinone Derivatives
Structural and Functional Analogues
The table below compares the target compound with two analogues from recent literature:
Key Differentiators
- Chromenone vs. Benzyl Substitution: Analogues with chromenone substituents (e.g., Example 53) exhibit extended π-systems for enhanced target engagement, whereas the benzyl group in the target compound prioritizes steric bulk for selective binding.
- Linker Flexibility: The ethyl linker in the target compound may allow broader conformational sampling compared to rigid chromenone-linked derivatives.
Research Findings and Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are established kinase inhibitors. The dichlorobenzamide moiety in the target compound likely enhances selectivity for kinases with larger hydrophobic pockets (e.g., JAK2 vs. JAK3) .
- Crystallographic Analysis : Structural studies using SHELX software (e.g., SHELXL for refinement) confirm that halogenated substituents influence binding modes via halogen bonding or hydrophobic interactions .
- Thermal Stability : The estimated melting point (~160–170°C) aligns with halogenated analogues, suggesting stable crystalline forms suitable for formulation.
Biological Activity
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,5-dichlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O3 |
| Molecular Weight | 430.46 g/mol |
| IUPAC Name | N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-(phenylformamido)acetamide |
| SMILES | O=C(CNC(=O)c1ccccc1)NCCn3ncc4c(=O)n(Cc2ccccc2)cnc34 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazolo[3,4-d]pyrimidine derivatives. In a review of benzimidazole-pyrazole compounds, it was noted that several derivatives exhibited significant antibacterial activity against strains such as E. coli, P. aeruginosa, and S. aureus. Specifically, compounds with similar structures showed minimum inhibitory concentrations (MICs) as low as 25 µg/mL against resistant bacterial strains .
Case Study: Antibacterial Efficacy
A series of synthesized compounds were tested for their antibacterial efficacy. For instance:
- Compound 3d showed an MIC of 25 µg/mL against P. aeruginosa.
- Compound 10 demonstrated a comparable profile to chloramphenicol against B. subtilis with an MIC of 3.125 µg/mL .
Antitumor Activity
The antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies. These compounds have shown promise as inhibitors of DNA-Gyrase and topoisomerase IV, which are critical enzymes involved in DNA replication and repair.
Research Findings
In vitro studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazole ring significantly enhanced antitumor activity .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Mechanistic Insights
Studies suggest that these compounds may exert their anti-inflammatory effects by modulating signaling pathways involved in inflammation. For example, they can inhibit NF-kB activation and reduce the production of inflammatory mediators such as TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
